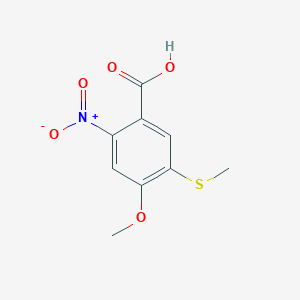

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-methoxy-5-methylsulfanyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-15-7-4-6(10(13)14)5(9(11)12)3-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAANEOXZIUSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Chemoselective Reduction of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Introduction: Navigating the Selective Reduction of a Multifunctional Aromatic

The reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes. The target molecule, 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid, presents a nuanced challenge due to its trifunctional nature. The desired transformation is the exclusive reduction of the nitro group to an amine, yielding 2-amino-4-methoxy-5-(methylsulfanyl)-benzoic acid, a potentially valuable building block in drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective and chemoselective reduction of this substrate. The primary obstacle is the presence of a methylsulfanyl (thioether) group, a functionality notorious for its ability to poison noble metal catalysts, particularly palladium, which is commonly employed in catalytic hydrogenation.[1] Therefore, this guide will focus on robust methods that circumvent this issue, ensuring high yields and purity of the desired aniline. We will explore the mechanistic underpinnings of recommended protocols, offering a rationale for their selection and providing detailed, step-by-step procedures.

Strategic Considerations for Chemoselectivity

The inherent challenge in the reduction of this compound lies in achieving high chemoselectivity. The methoxy and carboxylic acid groups are generally stable under most nitro reduction conditions. However, the thioether linkage is susceptible to cleavage or oxidation and can deactivate common hydrogenation catalysts.

Diagram of the Reduction Challenge:

Caption: Strategic overview of the selective reduction.

Recommended Reduction Methodologies

Considering the substrate's functionalities, two primary methods are recommended: reduction with tin(II) chloride (SnCl2) and reduction with iron (Fe) powder in an acidic medium. These methods are well-established for their tolerance of various functional groups and their insensitivity to sulfur-containing compounds.[2][3][4]

| Method | Reducing Agent | Key Advantages | Potential Drawbacks |

| Method 1: Tin(II) Chloride Reduction | Tin(II) chloride dihydrate (SnCl2·2H2O) | Excellent chemoselectivity, mild reaction conditions, tolerant to thioethers.[4][5][6] | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. |

| Method 2: Iron/Acid Reduction | Iron (Fe) powder with an acid (e.g., HCl, Acetic Acid) | Cost-effective, environmentally benign metal, high functional group tolerance.[3][7] | Can require strongly acidic conditions and filtration of iron salts can be cumbersome. |

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is often favored for its mildness and high degree of selectivity. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.

Reaction Workflow:

Caption: Workflow for SnCl2 reduction.

Materials and Equipment:

-

This compound

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates and developing chamber

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred solution, add 4-5 equivalents of tin(II) chloride dihydrate.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated. The product aniline will be significantly more polar than the starting nitro compound.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is approximately 8. This will precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). The tin salts may be slow to separate, and filtration through a pad of celite may be necessary.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-methoxy-5-(methylsulfanyl)-benzoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This classic and robust method utilizes inexpensive and environmentally friendly iron powder as the reducing agent. The reaction is typically carried out in a protic solvent mixture with an acid.

Reaction Workflow:

Caption: Workflow for Iron/Acid reduction.

Materials and Equipment:

-

This compound

-

Iron powder (fine grade)

-

Ammonium chloride (NH4Cl) or Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of this compound in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio).

-

Addition of Reagents: Add 5-10 equivalents of iron powder and 5-10 equivalents of ammonium chloride to the suspension. Alternatively, a mixture of ethanol and acetic acid can be used as the solvent system.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic, so initial heating may need to be controlled.

-

Monitoring: Follow the reaction's progress by TLC as described in Protocol 1.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the hot reaction mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Adjust the pH to be slightly basic with sodium bicarbonate if necessary to ensure the product is in the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallization or column chromatography can be used for further purification.

Conclusion

The chemoselective reduction of the nitro group in this compound can be reliably achieved using classical reducing agents like tin(II) chloride or iron powder in an acidic medium. These methods are advantageous as they are not susceptible to poisoning by the thioether functionality present in the molecule. The choice between the two protocols may depend on factors such as cost, scale, and ease of work-up. Careful monitoring and purification are key to obtaining the desired 2-amino-4-methoxy-5-(methylsulfanyl)-benzoic acid in high yield and purity, paving the way for its use in further synthetic applications.

References

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. Available at: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Organic Thiol Modified Pt/TiO2 Catalysts to Control Chemoselective Hydrogenation of Substituted Nitroarenes. ResearchGate. Available at: [Link]

-

Catalyst poisoning. Wikipedia. Available at: [Link]

-

Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. ScienceDirect. Available at: [Link]

-

What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

-

Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

Sources

- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Scalable Manufacturing Process for 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Executive Summary

Target Molecule: 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Application: Advanced intermediate for pharmaceutical synthesis (e.g., kinase inhibitors, EGFR modulators).

Core Challenge: Achieving high regioselectivity during the sequential nucleophilic aromatic substitution (

This guide details a scalable, five-stage manufacturing protocol designed for high purity (>98%) and safety. The process leverages the differential electrophilicity of the 4- and 5-positions in a 2-nitrobenzoic acid scaffold to sequentially install the methoxy and methylsulfanyl groups.

Retrosynthetic Analysis & Strategy

The most robust scalable route utilizes 4,5-difluoro-2-nitrobenzoic acid (or its ester) as the critical scaffold. The 2-nitro group activates the ring for

-

Regioselectivity Logic:

-

Position 4: Located para to the nitro group. Highly activated for nucleophilic attack.

-

Position 5: Located meta to the nitro group but ortho to the carboxylate/ester. Less activated.

-

Strategy: We must introduce the Methoxy group first at the highly activated C4 position using controlled stoichiometry. Subsequently, we use the highly nucleophilic Thiomethoxide anion to displace the remaining fluorine at the difficult C5 position, driven by polar aprotic conditions.

-

Reaction Pathway Diagram

Caption: Sequential functionalization strategy ensuring correct regiochemistry (4-OMe, 5-SMe).

Detailed Manufacturing Protocol

Stage 1: Nitration of 3,4-Difluorobenzoic Acid

Rationale: Introduction of the Nitro group at C2 is essential to activate the ring for subsequent substitutions.

-

Reagents: 3,4-Difluorobenzoic acid (1.0 eq), Fuming Nitric Acid (1.5 eq), Conc. Sulfuric Acid (Solvent/Catalyst).

-

Protocol:

-

Charge Conc.

(5 vol) to a jacketed glass reactor. Cool to 0–5°C. -

Slowly add 3,4-Difluorobenzoic acid while maintaining internal temperature <10°C.

-

Add Fuming

dropwise over 2 hours. Critical: Exothermic reaction; maintain <10°C to prevent dinitration or runaway. -

Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: <1% SM).

-

Quench: Pour reaction mass onto crushed ice (10 vol) with vigorous stirring.

-

Filter the precipitated solid.[1] Wash with cold water until pH of filtrate is >4.

-

Dry in a vacuum oven at 45°C.

-

-

Yield: ~85-90%.

-

Key Intermediate: 4,5-Difluoro-2-nitrobenzoic acid.

Stage 2: Esterification (Activation)

Rationale: Converting the acid to the methyl ester prevents carboxylate salt formation (which deactivates the ring) and improves solubility for the

-

Reagents: 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq), Methanol (10 vol), Thionyl Chloride (

, 1.2 eq) or catalytic -

Protocol:

-

Suspend intermediate from Stage 1 in Methanol. Cool to 0-5°C.

-

Add

dropwise (Gas evolution: -

Heat to reflux (65°C) for 6 hours.

-

Concentrate under vacuum to remove MeOH.

-

Dissolve residue in Ethyl Acetate, wash with saturated

(to remove unreacted acid). -

Concentrate to obtain the ester as a solid.

-

-

Yield: >95%.

Stage 3: Regioselective Methoxylation (The Critical Step)

Rationale: The C4 position is para to the nitro group and is significantly more electrophilic than C5. Low temperature and precise stoichiometry prevent bis-substitution.

-

Reagents: Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq), Sodium Methoxide (NaOMe, 0.98 eq, 25% in MeOH), THF (10 vol).

-

Protocol:

-

Dissolve the ester in anhydrous THF. Cool to -20°C .

-

Dilute NaOMe solution with THF (1:1) to avoid localized hot spots.

-

Add NaOMe solution slowly over 2-3 hours. Strict Temp Control: Keep <-10°C.

-

Stir at -10°C for 2 hours.

-

IPC (In-Process Control): Check HPLC.

-

Target: <2% Starting Material.

-

Limit: <5% Bis-methoxy impurity (Methyl 4,5-dimethoxy-2-nitrobenzoate).

-

-

Quench with dilute HCl (adjust pH to ~6).

-

Extract with Ethyl Acetate or Toluene. Wash with brine.

-

Solvent swap to DMF for the next step (or isolate if purification is needed).

-

Stage 4: Thiomethylation (Displacement of C5-Fluorine)

Rationale: The C5-fluorine is deactivated by the adjacent methoxy group and is only meta to the nitro group. Displacement requires a strong nucleophile (Thiomethoxide) and heat.

-

Reagents: Methyl 4-methoxy-5-fluoro-2-nitrobenzoate (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (5 vol).

-

Protocol:

-

Dissolve Stage 3 intermediate in DMF.

-

Add NaSMe (solid or solution) at room temperature.

-

Heat to 60–80°C . Monitor closely.

-

Reaction time: 4–8 hours.

-

Safety Note: NaSMe and the product can generate Methyl Mercaptan (MeSH) if acidified. Use a caustic scrubber (NaOH + Bleach) for all vent lines.

-

Cool to 20°C. Pour into water (20 vol).

-

Filter the yellow/orange precipitate. Wash with water.[1]

-

-

Yield: ~75-85%.

Stage 5: Hydrolysis to Final Acid

-

Reagents: Methyl 4-methoxy-5-(methylsulfanyl)-2-nitrobenzoate, LiOH or NaOH (2.0 eq), THF/Water (3:1).

-

Protocol:

-

Suspend ester in THF/Water.

-

Add base. Stir at 20–40°C until ester is consumed (HPLC).

-

Acidify carefully with 1N HCl to pH 2-3. Caution: Do not go too low to avoid S-protonation/degradation, though the acid is generally stable.

-

Filter the solid product.

-

Recrystallization: Ethanol/Water or Acetonitrile.

-

Quantitative Data Summary

| Parameter | Stage 1 (Nitration) | Stage 3 (Methoxylation) | Stage 4 (Thiomethylation) |

| Limiting Reagent | 3,4-Difluorobenzoic Acid | Methyl 4,5-difluoro-2-nitrobenzoate | Methyl 4-methoxy-5-fluoro-2-nitrobenzoate |

| Key Reagent | Fuming HNO3 | NaOMe (0.98 eq) | NaSMe (1.2 eq) |

| Temperature | <10°C | -20°C to -10°C | 60°C - 80°C |

| Solvent | H2SO4 | THF | DMF |

| Critical Impurity | Dinitro species | Bis-methoxy (4,5-dimethoxy) | Unreacted Fluoro / Bis-thio |

| Typical Yield | 85-90% | 85-92% | 75-85% |

Process Safety & Engineering Controls

A. Thermal Hazards (DSC Data)

Nitrobenzoic acids are potentially explosive.

-

DSC Onset: Typically >200°C for these derivatives.

-

Control: Never heat reaction masses containing nitro compounds to dryness without testing. Maintain process temperatures <100°C.

B. Odor & Toxicity Control (NaSMe)

Sodium thiomethoxide and the generated byproduct (methyl mercaptan) are highly odorous and toxic.

-

Scrubber System: All reactor vents must pass through a two-stage scrubber:

-

Stage 1: 10% NaOH (Traps acidic gases).

-

Stage 2: 10-15% Sodium Hypochlorite (Bleach) (Oxidizes sulfur compounds to odorless sulfonates).

-

-

Detection: Install fixed

and Mercaptan detectors in the manufacturing suite.

C. Equipment Setup Diagram

Caption: Reactor setup highlighting critical dosing and emission control systems.

References

-

Accela ChemBio. (n.d.). Product Listing: this compound. Retrieved from (Search for Catalog No. or CAS).

-

National Center for Biotechnology Information. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. (Demonstrates nitration and alkylation conditions for similar benzoate cores). PMC2955740. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity for this critical intermediate.

Introduction

This compound is a poly-functionalized aromatic compound, often serving as a key building block in the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side-products, and complications in biological assays. This guide is structured to address specific issues you may encounter during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

-

Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-methoxy-5-(methylsulfanyl)benzoic acid or related compounds prior to nitration.

-

Isomeric Byproducts: Nitration of substituted benzoic acids can sometimes yield positional isomers, although the directing effects of the existing methoxy and methylsulfanyl groups should favor the desired product.[1]

-

Over-nitrated or Under-nitrated Species: Inadequate control of reaction conditions could lead to the formation of dinitro compounds or the presence of non-nitrated starting material.[1]

-

Byproducts from Side Reactions: The methylsulfanyl group (-SCH₃) is susceptible to oxidation, potentially forming the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities, especially if oxidative conditions are present.[2][3]

-

Residual Solvents and Reagents: Inorganic salts, acids (like sulfuric or nitric acid), and organic solvents used in the synthesis and workup are common process-related impurities.

Q2: What are the primary strategies for purifying this compound?

A2: A multi-step approach is often most effective. The primary methods, leveraging the compound's chemical properties, are:

-

Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[4][5][6] The acidic proton of the carboxylic group allows for its selective conversion into a water-soluble carboxylate salt.[7]

-

Recrystallization: This is the gold standard for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[8]

-

Column Chromatography: For difficult separations of structurally similar impurities (like isomers or oxidation byproducts), silica gel column chromatography can be employed.[9][10] This is often used for small-scale purification or when very high purity is required.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods provides the most comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred quantitative method. A well-developed HPLC method can separate and quantify the main compound and its impurities with high precision and sensitivity.[11][12]

-

Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring of reaction progress and assessing the effectiveness of purification steps.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of unknown impurities, often coupled with LC (LC-MS).[14][15]

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Purification Workflow Overview

The following diagram illustrates a logical workflow for the purification and analysis of crude this compound.

Caption: Logical workflow for purifying crude product.

Troubleshooting Guide

Problem 1: The product is a persistent yellow or brown color, even after initial purification.

-

Potential Cause(s):

-

Residual Nitro Compounds: Many nitroaromatic compounds are inherently colored (pale yellow to deep yellow). This may be the natural color of the pure product.

-

Trapped Impurities: Highly colored polymeric or degradation byproducts formed during the nitration reaction may be trapped within the crystal lattice of your product.

-

Oxidation Products: Oxidation of the methylsulfanyl group can sometimes lead to colored impurities.

-

-

Suggested Solution(s):

-

Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[8] Caution: Use of excess charcoal can lead to significant product loss due to adsorption.

-

Solvent Selection: Try recrystallizing from a different solvent system. A solvent that allows for slower crystal growth may exclude colored impurities from the lattice more effectively.

-

Chromatography: If discoloration persists and is linked to a specific impurity, column chromatography is the most effective method for separation.

-

Problem 2: An oil or sticky solid forms during the final precipitation step of the acid-base extraction.

-

Potential Cause(s):

-

"Oiling Out": The product is precipitating from the aqueous solution above its melting point or as a supersaturated solution. This is common for compounds with lower melting points or when the concentration is very high.

-

Incomplete Protonation: Insufficient acid was added, leaving some of the product as the more soluble carboxylate salt, which can hinder proper crystallization.

-

Presence of Gummy Impurities: Impurities may be co-precipitating and inhibiting the formation of a crystalline solid.

-

-

Suggested Solution(s):

-

Control Temperature and Stirring: Perform the acidification step in an ice bath with vigorous stirring. Slow addition of the acid promotes gradual precipitation and the formation of smaller, purer crystals.[5]

-

Ensure Complete Protonation: After adding acid, check the pH of the aqueous layer with pH paper or a meter to ensure it is strongly acidic (pH 1-2). This guarantees that all the carboxylate has been converted back to the insoluble carboxylic acid.[16]

-

Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solution interface. Alternatively, add a seed crystal of pure product if available.

-

Re-extraction: If an oil persists, extract the acidified aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The product will move back into the organic layer, which can then be dried and concentrated to yield the solid product, which can then be recrystallized.[4]

-

Problem 3: The overall yield is very low after recrystallization.

-

Potential Cause(s):

-

Inappropriate Solvent Choice: The product may have significant solubility in the chosen solvent even at low temperatures, leading to substantial loss in the mother liquor.

-

Using Too Much Solvent: Dissolving the compound in a large excess of hot solvent will prevent it from reaching saturation upon cooling, drastically reducing the recovery of crystals.[8]

-

Premature Crystallization: The product crystallized in the funnel during hot filtration (if performed).

-

Multiple Recrystallizations: Each recrystallization step inevitably involves some product loss.[8]

-

-

Suggested Solution(s):

-

Optimize the Solvent: Perform small-scale solubility tests (see Table 1) to find an optimal solvent. An ideal solvent dissolves the compound completely when hot but very poorly when cold.

-

Minimize Solvent Volume: During recrystallization, add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures the solution is saturated.

-

Prevent Premature Crystallization: Use a pre-warmed funnel and flask for hot filtration. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

-

Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated and cooled again to obtain a second, usually less pure, crop of crystals.

-

Problem 4: HPLC analysis shows that a key impurity is not being removed by acid-base extraction or recrystallization.

-

Potential Cause(s):

-

Structurally Similar Impurity: The impurity may be an isomer or a closely related compound (e.g., the sulfoxide) with very similar acidity and solubility properties to the desired product.

-

Acidic Impurity: If the impurity is also a carboxylic acid, it will behave identically to the product during acid-base extraction.[7]

-

-

Suggested Solution(s):

-

Fractional Crystallization: This technique can sometimes separate compounds with small differences in solubility, but it is often tedious and may not be effective.

-

Column Chromatography: This is the most powerful technique for separating compounds with similar polarities.[9][10] A systematic approach to developing a separation method using TLC first is recommended to find a suitable mobile phase.

-

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate the acidic product from neutral and basic impurities.

Caption: Step-by-step acid-base extraction workflow.

Detailed Steps:

-

Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

-

Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Using a weak base like NaHCO₃ is often sufficient for carboxylic acids and avoids potential hydrolysis that stronger bases like NaOH might cause.[4][9]

-

Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (from CO₂ evolution if NaHCO₃ is used). Shake vigorously for 1-2 minutes.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate. The product, now as its sodium salt, will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a beaker or flask.

-

Repeat: Repeat the extraction (steps 2-4) on the organic layer one or two more times with fresh aqueous base to ensure complete recovery of the acid.

-

Precipitation: Combine all aqueous extracts and cool the solution in an ice bath. With constant stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2). The purified product should precipitate as a solid.[5][6]

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts.

-

Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Recrystallization

-

Solvent Selection: Choose a suitable solvent using small-scale trials (see Table 1 for suggestions). The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more solvent in small portions until the solid just dissolves completely.[8]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

-

Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals to a constant weight.

Data & Reference Tables

Table 1: Qualitative Solubility Profile for Recrystallization Solvent Screening

Based on the general properties of substituted nitrobenzoic acids. Experimental verification is required.

| Solvent Class | Solvent Examples | Expected Solubility Behavior | Rationale & Comments |

| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility, especially when hot. | The polar hydroxyl group interacts well with the carboxylic acid and nitro groups. A methanol/water or ethanol/water mixture is often a good starting point.[16] |

| Ketones | Acetone | High solubility. | Often too good of a solvent, leading to poor recovery unless used as part of a co-solvent system (e.g., with a non-polar solvent like hexanes). |

| Esters | Ethyl Acetate | Moderate to good solubility. | A versatile solvent that can be effective for recrystallization. |

| Aromatic Hydrocarbons | Toluene | Low solubility at room temp, higher when hot. | Can be a good choice for less polar compounds. The "like dissolves like" principle suggests it might be less effective than polar solvents here.[17] |

| Chlorinated Solvents | Dichloromethane (DCM) | High solubility. | Generally not ideal for recrystallization due to its low boiling point, but can be used in co-solvent systems. |

| Water | Water | Sparingly soluble in cold water, more soluble in hot water. | The organic nature of the molecule limits water solubility, but it can be an excellent, green co-solvent with an alcohol to fine-tune polarity.[17] |

References

-

University of California. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

-

Wikipedia. (n.d.). Acid–base extraction. [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

-

Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]

- Google Patents. (n.d.). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]

- Hinze, W. L., & Armstrong, D. W. (1987). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. [Link]

-

Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

- Zhang, J., et al. (2020).

- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.

- Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.

-

PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

Sources

- 1. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. vernier.com [vernier.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Decarboxylation of Nitrobenzoic Acids

Welcome to the technical support center for nitrobenzoic acid decarboxylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate experimental issues but also build a robust understanding for future success.

Frequently Asked Questions (FAQs)

Q1: My decarboxylation of 4-nitrobenzoic acid is showing very low conversion. What are the primary factors I should investigate?

This is a common issue, and the solution often lies in optimizing the reaction environment. The decarboxylation of nitrobenzoic acids, particularly the meta and para isomers, is kinetically controlled and highly dependent on temperature, solvent, and catalysis.[1][2]

-

Thermal Energy: Are you reaching a high enough temperature? Thermal decarboxylation often requires temperatures in the range of 210–250°C to proceed at a reasonable rate.[1][2] The strong electron-withdrawing nature of the nitro group destabilizes the aromatic ring for electrophilic substitution, which is part of some decarboxylation mechanisms, but facilitates cleavage of the C-C bond in others.[1]

-

Solvent Choice: The solvent plays a critical role. High-boiling polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or coordinating basic solvents like quinoline are standard.[3] Quinoline, in particular, is known to catalyze the reaction, often allowing for lower temperatures.[3][4] Studies in glycerol and aniline have shown that basic solvents can accelerate the rate of reaction for m- and p- nitrobenzoic acids.[1]

-

Catalysis: While thermal decarboxylation is possible, it is often inefficient without a catalyst. Copper-based catalysts are the industry standard.[3] This can be in the form of copper(I) oxide (Cu₂O), copper powder, or even in-situ generated copper nanoparticles.[5][6] The catalyst facilitates the formation of a copper benzoate intermediate, which has a lower activation energy for decarboxylation.

Troubleshooting Workflow:

-

Verify Temperature: Ensure your reaction vessel is reaching and maintaining the target temperature. Use a calibrated thermometer or probe placed directly in the reaction medium.

-

Solvent Purity: Ensure your solvent is anhydrous and of high purity. Water can interfere with the reaction.

-

Catalyst Activity: If using a copper catalyst, ensure it is not oxidized or deactivated. Consider using freshly purchased or properly stored catalyst. For solid catalysts, ensure adequate stirring to maintain a suspension.

Q2: I am attempting to decarboxylate 2-nitrobenzoic acid, but the reaction is sluggish and incomplete even at high temperatures with a copper catalyst. Why is the ortho isomer so different?

Your observation is astute and points to a key mechanistic difference. The decarboxylation of 2-nitrobenzoic acid often proceeds through a different mechanism than its meta and para counterparts, which can make it more challenging under standard conditions.[1][2]

The proximity of the ortho-nitro group can exert steric hindrance and electronic effects that influence the formation of the key intermediates. Some studies suggest that the mechanism for the ortho isomer can shift from a unimolecular (SE1-type) to a bimolecular (SE2-type) pathway, which has different requirements.[1][2]

Key Factors for ortho-Nitrobenzoic Acid:

-

Ligand Assistance: The use of chelating ligands can significantly accelerate the copper-catalyzed decarboxylation of 2-nitrobenzoic acid. Ligands like 1,10-phenanthroline or N,N,N',N'-tetramethylethylenediamine (TMEDA) coordinate to the copper center, increasing its catalytic activity and allowing the reaction to proceed at much lower temperatures—sometimes as low as 100-140°C instead of >170°C.[3]

-

Amine-Free Systems: Newer methods have been developed using in-situ generated copper nanoparticles stabilized by tetrabutylammonium hydrogen sulfate (TBAHS), which avoids the need for high-boiling amine solvents like quinoline altogether.[5]

-

Cross-Coupling Competition: Be aware that under certain conditions, especially with copper catalysis, 2-nitrobenzoic acids can participate in decarboxylative cross-coupling reactions if other suitable partners are present.[7][8]

-

Caption: Troubleshooting workflow for 2-nitrobenzoic acid. */

Q3: My reaction produces a significant amount of dark, tar-like material, making purification difficult. What causes this and how can I prevent it?

The formation of tar or polymeric byproducts is a frequent challenge, especially given the high temperatures and reactive nature of the nitroaromatic system.

Primary Causes:

-

Thermal Decomposition: At elevated temperatures (>200°C), nitroarenes can undergo complex decomposition and polymerization reactions.[9] The goal is to find the minimum temperature required for decarboxylation.

-

Side Reactions of the Nitro Group: The nitro group itself can be reduced under certain conditions, especially in the presence of metal catalysts and hydrogen sources, leading to a complex mixture of products like amino and azo compounds that can polymerize.

-

Solvent Degradation: High-boiling solvents like quinoline or NMP can degrade over prolonged reaction times at high temperatures, contributing to the formation of impurities.

Mitigation Strategies:

| Strategy | Rationale | Recommended Action |

| Lower Reaction Temperature | Minimizes thermal decomposition of starting material, product, and solvent.[9] | Use a more active catalyst system (e.g., Cu₂O with a ligand like TMEDA) to enable decarboxylation at a lower temperature (e.g., 100-140°C).[3] |

| Reduce Reaction Time | Decreases the time the product is exposed to harsh conditions. | Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly. Do not heat for an arbitrary amount of time.[9] |

| Inert Atmosphere | Prevents oxidative side reactions that can contribute to polymer formation. | Conduct the reaction under a blanket of an inert gas such as Nitrogen or Argon. |

| Use a Co-solvent | Can improve solubility and heat transfer, sometimes allowing for lower overall temperatures. | High-boiling aromatic hydrocarbons are sometimes used as co-solvents with quinoline. |

Advanced Troubleshooting & Protocols

Q4: How do I set up a reliable, lab-scale copper-catalyzed decarboxylation for a generic nitrobenzoic acid?

Here is a robust, field-proven protocol that incorporates best practices for minimizing side reactions and maximizing yield. This protocol is a starting point and should be optimized for your specific substrate.

Protocol: Copper(I) Oxide/TMEDA Catalyzed Decarboxylation

Materials:

-

Nitrobenzoic acid (1.0 eq)

-

Copper(I) oxide (Cu₂O, 0.1 eq)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 eq)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with the nitrobenzoic acid and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Under the inert atmosphere, add the copper(I) oxide, followed by the anhydrous NMP (enough to create a stirrable slurry, typically 5-10 mL per gram of acid).

-

Ligand Addition: Add the TMEDA via syringe. The mixture may change color.

-

Heating: Begin stirring and slowly heat the reaction mixture to 130-140°C. Note: This is significantly lower than traditional thermal methods.[3]

-

Monitoring: Monitor the reaction progress by observing CO₂ evolution (bubbling) and by taking small aliquots for analysis by TLC or LC-MS. The reaction is often complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove TMEDA and copper salts. Follow with a brine wash, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

-

Caption: Simplified catalytic cycle for decarboxylation. */

The TMEDA ligand coordinates to the copper carboxylate complex, making the copper more electron-rich and facilitating the C-C bond cleavage to form the aryl-copper intermediate. This step is often rate-limiting, and its acceleration allows for lower reaction temperatures.[3]

References

-

M. Haleem, M. A. Hakeem. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

G. A. Hall, Jr. (1953). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society. Available at: [Link]

-

M. Tajbakhsh, et al. (2021). Copper(II) Acetylacetonate/Tetrabutylammonium Hydrogen Sulfate: A New System for Decarboxylation of Aromatic Carboxylic Acids under Amine‐Free Conditions. ResearchGate. Available at: [Link]

-

L. J. Gooßen, et al. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications. Available at: [Link]

-

M. A. Haleem & M. A. Hakeem. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

L. J. Gooßen, et al. (2015). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Sci-Hub. Available at: [Link]

-

L. J. Gooßen, et al. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synlett. Available at: [Link]

-

LNEYA. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. future4200.com [future4200.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lneya.com [lneya.com]

- 7. Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Addressing steric hindrance in 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid reactions

Ticket ID: #SR-902-NITRO-SME Topic: Troubleshooting Amide Coupling of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty coupling This compound . This substrate presents a classic "perfect storm" of synthetic challenges:

-

Steric Blockade: The ortho-nitro group creates significant steric hindrance around the carboxylic acid, preventing the approach of bulky coupling reagents.

-

Electronic Deactivation: The electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate oxygen, making initial activation slower.

-

Chemoselectivity Risk: The 5-(methylsulfanyl) group (thioether) is highly susceptible to oxidation (to sulfoxide/sulfone) or chloronium formation if harsh activating agents are used.

This guide provides a tiered troubleshooting protocol moving from mild activation to aggressive, high-force methodologies, specifically designed to protect the sulfide moiety.

Module 1: Diagnostic & Strategic Analysis

Before altering your protocol, visualize the competing forces at play. The diagram below illustrates why standard EDC/NHS couplings often fail with this specific scaffold.

Caption: Fig 1. The ortho-nitro group (C2) physically blocks large uronium/carbodiimide reagents. The sulfide (C5) limits the use of strong oxidants.

Module 2: Activation Protocols (Troubleshooting)

Do not use standard EDC/HOBt or DCC methods; the reaction rates will be negligible due to the ortho-effect. Choose one of the following protocols based on your amine's nucleophilicity.

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Valuable amines, small scale (<1g).

The 7-aza-benzotriazole (HOAt) moiety in HATU is smaller and more reactive than HOBt, allowing it to bypass the nitro group's steric bulk more effectively.

Step-by-Step:

-

Dissolve: 1.0 eq Acid in dry DMF (0.2 M).

-

Base: Add 2.5 eq DIPEA (Diisopropylethylamine). Note: Do not use TEA; DIPEA is less nucleophilic and reduces racemization.

-

Activate: Add 1.1 eq HATU . Stir for 15 minutes at RT. Color change to yellow/orange is normal.

-

Couple: Add 1.1 eq Amine.

-

Heat: If no reaction after 2h, heat to 50°C. Do not exceed 60°C to avoid S-oxidation.

Protocol B: The "Sulfide-Safe" Acid Chloride (Ghosez's Reagent)

Best for: Scale-up (>1g), weak amines (anilines).

Critical Warning: Avoid Thionyl Chloride (

Step-by-Step:

-

Dissolve: 1.0 eq Acid in dry DCM (Dichloromethane).

-

Reagent: Add 1.2 eq Ghosez's Reagent dropwise at 0°C.

-

Monitor: Stir at RT for 1-2 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).

-

Couple: Add 1.1 eq Amine and 1.5 eq Pyridine or DIPEA.

Protocol C: The "Secret Weapon" (Acyl Fluorides / TFFH)

Best for: Extremely hindered amines (e.g., t-butyl amines).

Acyl fluorides are less sensitive to steric hindrance than chlorides due to the small size of the fluorine atom.

-

Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Conditions: Mix Acid (1 eq), TFFH (1.1 eq), and DIPEA (2.5 eq) in DCM.

-

Mechanism: This forms the acid fluoride in situ, which is highly reactive yet stable enough to resist rapid hydrolysis.

Module 3: Managing the Sulfide (SMe) Risk

The 5-methylsulfanyl group is a "soft" nucleophile. If you use harsh activating agents, you risk forming the sulfoxide (

Data Comparison: Reagent Compatibility

| Reagent | Risk Level | Mechanism of Failure | Prevention Strategy |

| Thionyl Chloride ( | High | Oxidation to sulfoxide; Pummerer rearrangement. | Avoid entirely. Use Oxalyl Chloride or Ghosez's. |

| Oxalyl Chloride | Medium | Can form chlorosulfonium salts if excess used. | Use stoichiometric amounts (1.05 eq). Add cat. DMF.[1][2] |

| HBTU/TBTU | Low | Low risk, but slow coupling. | Switch to HATU (faster kinetics). |

| POCl3 | High | Vilsmeier-Haack type side reactions on electron-rich rings. | Avoid. |

FAQ: "My reaction turned black/tarry. What happened?"

This is likely the Pummerer Rearrangement .

-

Cause: If you generated a sulfoxide (via accidental oxidation) and then exposed it to an acylating agent (like your activated acid), the oxygen on the sulfur attacks the acyl group, leading to rearrangement and decomposition.

-

Fix: Degas all solvents with Nitrogen/Argon to remove dissolved oxygen. Ensure your starting material contains <0.5% sulfoxide impurity.

Module 4: Decision Logic (Workflow)

Use this flowchart to select the correct protocol for your specific constraints.

Caption: Fig 2. Decision tree for reagent selection. TFFH is the fallback for maximum steric congestion.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses, 59, 26.

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides. Journal of the American Chemical Society, 117(19), 5401–5402.

-

Dunetz, J. R., et al. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Characterization of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of chemists for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the 1H NMR characterization of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. We will explore the theoretical basis for its NMR spectrum, offer a detailed experimental protocol, and compare its spectral features with related compounds to provide a comprehensive understanding of its molecular structure.

The Predicted 1H NMR Spectrum: A First Look

Before delving into experimental data, a theoretical prediction of the 1H NMR spectrum of this compound provides a foundational understanding of the expected signals. The substitution pattern on the benzene ring—a carboxylic acid at C1, a nitro group at C2, a methoxy group at C4, and a methylsulfanyl group at C5—leaves two aromatic protons at C3 and C6. Due to the absence of adjacent protons, these are expected to appear as singlets. The methoxy and methylsulfanyl groups will each contribute a singlet, and the carboxylic acid proton will present as a broad singlet.

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group at the ortho position to the carboxylic acid is strongly electron-withdrawing, which will deshield the adjacent proton at C3, shifting it downfield.[1] Conversely, the methoxy group at C4 is an electron-donating group, which will shield the proton at C3, shifting it upfield.[1][2] The interplay of these effects, along with the influence of the methylsulfanyl group, determines the final chemical shifts of the aromatic protons.

Experimental Protocol for 1H NMR Acquisition

Achieving a high-quality 1H NMR spectrum requires careful sample preparation and selection of appropriate instrument parameters.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.5-0.7 mL

-

NMR tube (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the tendency for the acidic proton to be observed at a downfield chemical shift.[3]

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-16 ppm

-

Workflow for 1H NMR Characterization:

Caption: Workflow for acquiring and processing a 1H NMR spectrum.

Data Interpretation and Comparative Analysis

The interpretation of the 1H NMR spectrum involves assigning the observed signals to the specific protons in the molecule.

Table 1: Predicted vs. Typical Experimental 1H NMR Chemical Shifts for this compound in DMSO-d6

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| H-3 | Singlet | 7.0 - 7.5 | ~7.3 |

| H-6 | Singlet | 7.8 - 8.2 | ~8.0 |

| -OCH3 | Singlet | 3.8 - 4.0 | ~3.9 |

| -SCH3 | Singlet | 2.4 - 2.6 | ~2.5 |

| -COOH | Broad Singlet | 10.0 - 13.0 | ~12.5 |

The deshielding effect of the ortho-nitro group is expected to shift the H-6 proton significantly downfield compared to the H-3 proton, which is influenced by the electron-donating methoxy group.[1] The chemical shift of the methoxy group protons typically falls in the range of 3.8-4.0 ppm for aromatic methoxy groups.[4]

Comparison with Structurally Similar Compounds:

To further validate our assignments, we can compare the spectrum with those of simpler, related molecules.

-

4-Methoxy-2-nitrobenzoic acid: This compound would lack the methylsulfanyl group. The absence of the -SCH3 singlet and a slight upfield shift of the H-6 proton would be expected due to the removal of the weakly electron-donating methylsulfanyl group.

-

5-(Methylsulfanyl)-2-nitrobenzoic acid: In this case, the methoxy group is absent. The -OCH3 singlet would be missing, and the H-3 proton would likely experience a downfield shift due to the removal of the electron-donating methoxy group.

-

4,5-Dimethoxy-2-nitrobenzoic acid: The 1H NMR spectrum of this compound shows two aromatic protons as singlets, with chemical shifts influenced by the two methoxy groups and the nitro group.[5] This provides a good reference for the expected positions of aromatic protons in a similarly substituted ring.

Advanced NMR Techniques for Unambiguous Characterization

While 1H NMR is a powerful tool, complex structures can benefit from more advanced NMR techniques for unambiguous assignment.

-

13C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons would be highly informative about the electronic environment.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In this case, it would confirm the absence of coupling for the aromatic singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the connectivity of the substituents.

-

Logical Relationship of Analytical Techniques:

Caption: Interplay of NMR techniques for structural elucidation.

Conclusion

The 1H NMR characterization of this compound is a straightforward process when guided by a solid understanding of the electronic effects of its functional groups. The predicted spectrum, featuring distinct singlets for the aromatic and substituent protons, provides a clear roadmap for spectral assignment. By following a robust experimental protocol and leveraging comparative data from related structures, researchers can confidently elucidate and confirm the structure of this and similar molecules. For complex cases or for complete structural confirmation, the use of advanced 2D NMR techniques is highly recommended.

References

-

Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry - ACS Publications. [Link][6]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link][1]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link][3]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Strategic Guide: Crystal Structure Determination of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic Acid

Executive Summary

This guide provides a technical roadmap for determining the crystal structure of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid (CAS: 1258640-38-8). As a highly substituted benzoic acid derivative, this molecule presents specific challenges regarding polymorphism and solubility due to the competing electronic effects of the electron-withdrawing nitro group and the electron-donating methoxy/methylsulfanyl groups.

This document objectively compares the three primary determination methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) —to assist researchers in selecting the optimal workflow for drug substance characterization.

Molecular Profile & Crystallographic Challenges

Before selecting a determination method, one must understand the "product" (the molecule) to predict its solid-state behavior.

-

Chemical Formula: C

H -

Molecular Weight: 243.24 g/mol

-

Structural Features:

-

Carboxylic Acid (C-1): Primary driver of crystallization via

hydrogen-bonded dimers. -

Nitro Group (C-2): Induces steric strain, often forcing the carboxyl group out of planarity with the benzene ring.

-

Methylsulfanyl Group (C-5): Adds significant lipophilicity and soft-atom interactions (S···O or S···S), potentially leading to unexpected packing motifs compared to standard alkoxy analogues.

-

Predicted Crystal Habit

Based on analogous structures (e.g., Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate), this compound is likely to crystallize in the Monoclinic (P2

Comparative Analysis of Determination Methods

The following table compares the "performance" of the three standard methodologies for this specific compound.

| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Rapid Screen) | Method C: CSP/DFT (Predictive) |

| Primary Output | 3D Atomic Coordinates (CIF), Absolute Configuration | Unit Cell Dimensions, Phase ID, Crystallinity % | Energy Landscapes, Theoretical Polymorphs |

| Resolution | Atomic (< 0.8 Å) | Bulk Average | Theoretical |

| Sample Req. | Single Crystal (>0.1 mm) | ~10-50 mg Powder | High-Performance Computing Cluster |

| Suitability for CAS 1258640-38-8 | High. Essential for confirming the orientation of the -SCH | Medium. Used primarily to fingerprint the bulk material after SC-XRD. | Low/Supportive. Use only if single crystals cannot be grown. |

| Cost/Time | High / 1-3 Days | Low / 30 Minutes | High / Weeks |

Expert Insight: Why SC-XRD is the Critical Path

For This compound , PXRD alone is insufficient. The rotational freedom of the methylsulfanyl (-SCH

Experimental Protocol: SC-XRD Determination

This protocol is designed to overcome the solubility issues introduced by the thioether moiety.

Phase 1: Crystal Growth (The "Product" Preparation)

-

Objective: Obtain single crystals of dimensions

mm. -

Solvent Strategy: The molecule is lipophilic (SMe) but polar (COOH, NO2).

-

Primary System:Acetone/Ethanol (1:1) via Slow Evaporation.

-

Alternative System:DCM/Hexane via Vapor Diffusion (for cleaner packing).

-

Step-by-Step Methodology:

-

Dissolve 20 mg of the compound in 2 mL of Acetone. Sonicate if necessary.

-

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial (dust acts as a nucleation site for twinning, which must be avoided). -

Cover the vial with Parafilm and pierce 3-4 small holes.

-

Store in a vibration-free environment at 4°C (refrigerator) to slow kinetics, promoting fewer, larger crystals.

Phase 2: Data Collection & Reduction

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

radiation,-

Note: Mo source is preferred over Cu for sulfur-containing compounds to minimize absorption corrections, though the effect is minor for one sulfur atom.

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Cooling is mandatory to freeze the thermal motion of the terminal methyl groups on the -SCH

and -OCH

-

Phase 3: Structure Solution

-

Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares Refinement).

-

Refinement Target:

. -

Disorder Handling: Watch for rotational disorder in the -SCH

group. If electron density is smeared, model with split positions (PART 1 / PART 2).

Visualization of the Workflow

The following diagram illustrates the logical flow for determining the structure, emphasizing the decision nodes for polymorphism screening.

Figure 1: Decision-matrix workflow for the structural determination of this compound.

Data Analysis: Expected Structural Motifs

When analyzing the solved structure, the researcher should validate the result against these expected geometric parameters. Deviations suggest steric strain or packing forces.

| Parameter | Expected Value | Structural Logic |

| C-S Bond Length | 1.76 - 1.80 Å | Typical for aryl-alkyl thioethers. |

| C-N (Nitro) Torsion | 10° - 40° | The ortho-COOH and meta-OMe groups likely force the Nitro group out of plane. |

| H-Bond Motif | Carboxylic acids almost universally form centrosymmetric dimers. | |

| Space Group | Centrosymmetric packing is favored to cancel dipole moments from the nitro group. |

Conclusion

For This compound , the SC-XRD method outperforms PXRD and Computational Prediction in providing the definitive structural data required for regulatory filing and IP protection. While PXRD is faster, it lacks the resolution to define the specific conformational lock of the methylsulfanyl group.

Researchers should prioritize growing single crystals from Acetone/Ethanol systems and collecting data at 100 K to mitigate the thermal disorder inherent in the thioether side chain.

References

-

Accela ChemBio Inc. Product Data Sheet: this compound (CAS 1258640-38-8).[1] Retrieved from

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

-

Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2647-2650. (Analogous structure for unit cell estimation). Link

-

PubChem. Compound Summary: 4-Methoxy-2-nitrobenzoic acid (Structural Analogue). National Library of Medicine. Link

-

ChemSRC. CAS 1258640-38-8 Entry.Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.